Cas no 2059947-17-8 (2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine)

2-2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine is a fluorinated indole derivative with a bromodifluoromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its indole core, combined with the 5-fluoro and bromodifluoromethyl groups, makes it a valuable intermediate for designing biologically active compounds, particularly in pharmaceutical and agrochemical research. The presence of both fluorine and bromine enhances its potential for selective functionalization, enabling precise modifications in drug discovery. The amine group further expands its utility as a building block for amide or imine formation. This compound is particularly useful in the development of fluorinated analogs with improved metabolic stability and binding affinity.
2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine structure
2059947-17-8 structure
商品名:2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine
CAS番号:2059947-17-8
MF:C11H10BrF3N2
メガワット:307.109712123871
MDL:MFCD30501792
CID:5153588
PubChem ID:125458554

2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-ethanamine, 2-(bromodifluoromethyl)-5-fluoro-
    • 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine
    • MDL: MFCD30501792
    • インチ: 1S/C11H10BrF3N2/c12-11(14,15)10-7(3-4-16)8-5-6(13)1-2-9(8)17-10/h1-2,5,17H,3-4,16H2
    • InChIKey: SMAZQYGYZBZUMT-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(F)C=C2)C(CCN)=C1C(Br)(F)F

2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-341385-1g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
1g
$1029.0 2023-09-03
Enamine
EN300-341385-0.1g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
0.1g
$904.0 2023-09-03
Enamine
EN300-341385-1.0g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01060470-1g
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8 95%
1g
¥5089.0 2023-03-11
Enamine
EN300-341385-5.0g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
5.0g
$2981.0 2023-02-23
Enamine
EN300-341385-0.25g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
0.25g
$946.0 2023-09-03
Enamine
EN300-341385-0.05g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
0.05g
$864.0 2023-09-03
Enamine
EN300-341385-0.5g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
0.5g
$987.0 2023-09-03
Enamine
EN300-341385-2.5g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
2.5g
$2014.0 2023-09-03
Enamine
EN300-341385-10.0g
2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
2059947-17-8
10.0g
$4421.0 2023-02-23

2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine 関連文献

2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2059947-17-8 and Product Name: 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine

The compound identified by the CAS number 2059947-17-8 and the product name 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple fluorine atoms and a bromodifluoromethyl substituent makes it a compound of interest for further exploration in synthetic chemistry and pharmacological research.

Recent studies have highlighted the importance of fluorinated heterocycles in the development of novel therapeutic agents. The indole core, a prominent motif in many bioactive molecules, is particularly noteworthy for its role in modulating biological pathways. In particular, the 5-fluoro substitution on the indole ring enhances the metabolic stability and binding affinity of the compound, making it an attractive candidate for further investigation. The bromodifluoromethyl group, on the other hand, introduces unique reactivity that can be exploited in cross-coupling reactions, facilitating the synthesis of more complex derivatives.

The 1H-indol-3-ylethan-1-amine moiety contributes to the compound's overall pharmacophore, providing a scaffold that can interact with biological targets such as enzymes and receptors. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for therapeutic purposes. The amine group at the terminal position also offers opportunities for further functionalization, allowing chemists to tailor the compound's properties to specific needs.

Current research in medicinal chemistry increasingly emphasizes the use of computationally guided design to identify promising candidates for drug development. The structural features of 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine make it a suitable candidate for virtual screening and molecular docking studies. These computational approaches can help predict the compound's interaction with biological targets, thereby accelerating the drug discovery process.

In addition to its potential as a lead compound, this molecule may also serve as an intermediate in the synthesis of more complex pharmaceuticals. The availability of such intermediates can significantly reduce the time and cost associated with drug development. Furthermore, the fluorine atoms present in the molecule contribute to its lipophilicity and bioavailability, key factors in determining a drug's efficacy.

Advances in synthetic methodologies have enabled chemists to access increasingly complex molecular architectures with greater ease. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the framework of 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine. These methods allow for precise control over regioselectivity and stereoselectivity, ensuring that desired products are obtained with high yields and purity.

The pharmacological profile of this compound is yet to be fully elucidated, but preliminary studies suggest that it may exhibit interesting biological activities. The combination of fluorine and bromine substituents often correlates with enhanced binding affinity to biological targets, making this molecule a promising candidate for further exploration. Additionally, the indole core is known to be involved in various physiological processes, further supporting its potential as a therapeutic agent.

Future research directions may include exploring derivatives of this compound through structural modifications aimed at optimizing its pharmacological properties. Techniques such as structure-based drug design can be employed to identify analogs with improved potency and selectivity. Moreover, biocatalytic approaches may be utilized to enhance synthetic routes, making production more efficient and sustainable.

The broader implications of this research extend beyond individual compounds to encompass advancements in chemical biology and drug discovery methodologies. As our understanding of molecular interactions continues to evolve, compounds like 2-2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-ylethan-1-amine will play a crucial role in developing new treatments for various diseases. The integration of interdisciplinary approaches—combining synthetic chemistry, computational biology, and pharmacology—will be essential in realizing this vision.

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